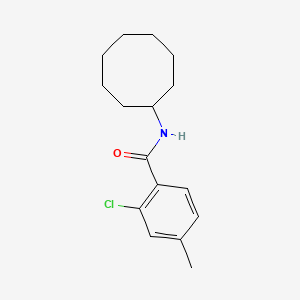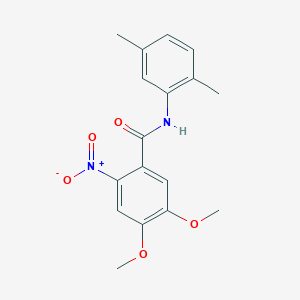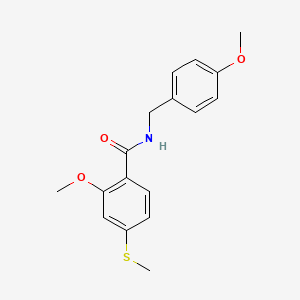![molecular formula C18H16FNO B5886404 (3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as F 4 MN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenylamines and is a derivative of the well-known psychoactive drug MDMA. However, F 4 MN does not exhibit the same psychoactive effects as MDMA, making it a promising candidate for research purposes.
Wirkmechanismus
The exact mechanism of action of F 4 MN is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can bind to the receptor and activate it, but to a lesser extent than a full agonist like LSD. F 4 MN may also interact with other serotonin receptors, such as the 5-HT1A receptor, which is involved in regulating anxiety and stress responses.
Biochemical and Physiological Effects:
Studies have shown that F 4 MN can increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as Parkinson's disease and Alzheimer's disease. F 4 MN may also have potential as an antidepressant or anxiolytic agent, although more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using F 4 MN in research is that it does not exhibit the same psychoactive effects as MDMA, which can make it easier to study in a laboratory setting. However, its high affinity for the 5-HT2A receptor may also make it difficult to study its effects on other serotonin receptors. Additionally, F 4 MN may have limited solubility in certain solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on F 4 MN. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Further research is also needed to fully understand its effects on serotonin receptors and its potential as an antidepressant or anxiolytic agent. Additionally, F 4 MN may have potential in the development of new drugs for the treatment of various psychiatric and neurological disorders.
Synthesemethoden
The synthesis of F 4 MN involves a multi-step process that begins with the reaction of 4-methoxynaphthalene with sodium hydride, followed by the addition of 3-fluoroaniline. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium triacetoxyborohydride, which produces the final product, F 4 MN.
Wissenschaftliche Forschungsanwendungen
F 4 MN has been studied for its potential use as a neuroprotective agent, as well as its ability to modulate serotonin receptors in the brain. Research has shown that F 4 MN has a high affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This makes it a promising candidate for studying the role of serotonin in these processes.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-10-9-13(16-7-2-3-8-17(16)18)12-20-15-6-4-5-14(19)11-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANADXFDJLEZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)


